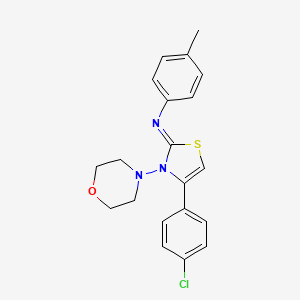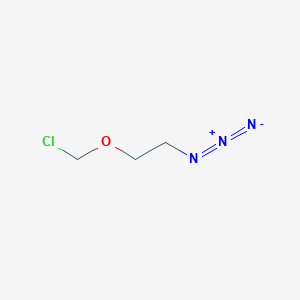
1-Azido-2-(chloromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(chloromethoxy)ethane is an organic compound with the molecular formula C5H10ClN3O2 It is a member of the azido compounds, which are known for their reactivity and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-2-(chloromethoxy)ethane typically involves the reaction of 2-(chloromethoxy)ethanol with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired azido compound. The reaction can be represented as follows:
2-(Chloromethoxy)ethanol+NaN3→this compound+NaCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, safety measures must be in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-(chloromethoxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different functionalized compounds.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Cycloaddition Reactions: These reactions often require a catalyst, such as copper(I) iodide, and are performed under mild conditions.
Reduction Reactions: Reducing agents like hydrogen gas or lithium aluminum hydride are used under controlled conditions to ensure complete reduction.
Major Products
Substitution Reactions: Functionalized derivatives of this compound.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino derivatives of the original compound.
Scientific Research Applications
1-Azido-2-(chloromethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Azido-2-(chloromethoxy)ethane involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and reduction, leading to the formation of new compounds. These reactions often involve the formation of intermediates, such as nitrenes, which can further react to form the final products.
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-2-(2-ethoxyethoxy)ethane
- 1-Azido-2-(2-methoxyethoxy)ethane
- 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane
Uniqueness
1-Azido-2-(chloromethoxy)ethane is unique due to the presence of both azido and chloromethoxy functional groups. This combination allows for a wide range of chemical transformations and applications. Compared to similar compounds, it offers distinct reactivity patterns and potential for use in diverse fields, such as organic synthesis and materials science.
Properties
CAS No. |
114858-40-1 |
|---|---|
Molecular Formula |
C3H6ClN3O |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
1-azido-2-(chloromethoxy)ethane |
InChI |
InChI=1S/C3H6ClN3O/c4-3-8-2-1-6-7-5/h1-3H2 |
InChI Key |
JENOGAKWOGASLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



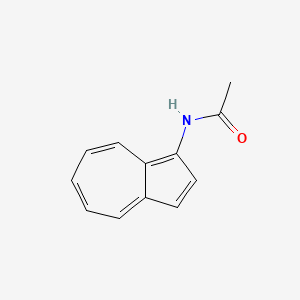
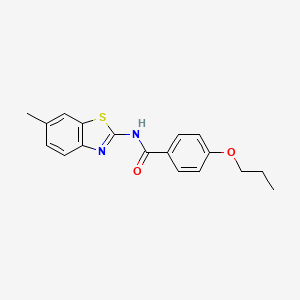
![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)

![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
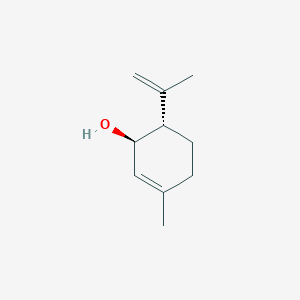
![2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B14151235.png)


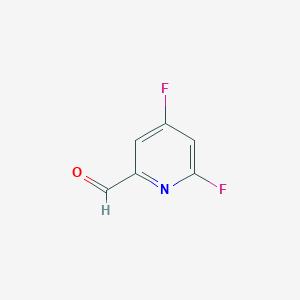
![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)

